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Compound of Interest

Compound Name: 2,5-Dimethylphenylacetyl chloride

Cat. No.: B1291447

Introduction

2,5-Dimethylphenylacetyl chloride (CAS No. 55312-97-5) is a reactive organic compound
and a key intermediate in the synthesis of various fine chemicals, including pharmaceuticals
and pesticides.[1][2] Its molecular structure, consisting of a substituted aromatic ring linked to
an acyl chloride functional group via a methylene bridge, presents a distinct spectroscopic
fingerprint. Accurate characterization of this compound is critical for ensuring reaction success,
product purity, and quality control in research and development settings.

This guide provides a comprehensive overview of the expected spectroscopic data for 2,5-
Dimethylphenylacetyl chloride, including Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS). The discussion is grounded in established
spectroscopic principles and data from analogous structures, offering a predictive framework
for researchers. The methodologies described are designed to be self-validating, ensuring the
generation of reliable and reproducible data.
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Property Value Reference
Chemical Formula C10H11CIO [3114]
Molecular Weight 182.65 g/mol [3114]

CAS Number 55312-97-5 [5][6]
Appearance Clear to light yellow liquid [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules. For 2,5-Dimethylphenylacetyl chloride, both *H and *3C NMR will provide

unambiguous confirmation of its structure by mapping the unique chemical environments of the

hydrogen and carbon atoms.

Experimental Protocol: NMR

A robust protocol is essential for acquiring high-quality NMR data.

o Sample Preparation: Dissolve approximately 5-10 mg of 2,5-Dimethylphenylacetyl

chloride in ~0.7 mL of a deuterated solvent (e.g., CDCIsz). Chloroform-d is a common choice

due to its excellent solubilizing properties for moderately polar organic compounds.[2]

« Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to

calibrate the chemical shift scale to O ppm.

e Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure the

instrument is properly shimmed to achieve optimal resolution.

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A

sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. This technique simplifies the spectrum by removing C-H coupling, resulting in a

single peak for each unique carbon atom. A longer acquisition time is typically required due

to the low natural abundance of the 13C isotope.
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Predicted *H NMR Spectrum

The 'H NMR spectrum is expected to show five distinct signals corresponding to the different
proton environments in the molecule.
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Predicted Shift
(6, ppm)

Multiplicity

Integration Assignment

Rationale

~7.15

1H Ar-H (H6)

Aromatic proton
adjacent to the
CH2COCI group.
Expected to be a
singlet due to
minimal coupling
with distant

protons.

~7.05

1H Ar-H (H4)

Aromatic proton
ortho to a methyl
group and meta
to the acetyl
chloride group.
Expected to be a
doublet.

~6.95

1H Ar-H (H3)

Aromatic proton
meta to both the
acetyl chloride
and a methyl
group. Expected
to be a doublet.

~4.10

2H -CH2-COCI

Methylene
protons are
deshielded by
the adjacent
carbonyl group.
Expected to be a

sharp singlet.

~2.35

6H Ar-CHs (2x)

The two aromatic
methyl groups
are in similar
electronic

environments
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and are expected
to resonate as a
single peak or
two closely

spaced singlets.

Predicted **C NMR Spectrum

The proton-decoupled 3C NMR spectrum will provide a count of the unique carbon atoms and
information about their electronic environment.

Predicted Shift (6, ppm) Assignment Rationale

The carbonyl carbon of an acyl

chloride is highly deshielded
~172 Cc=0

and appears significantly

downfield.[7]

The four quaternary aromatic

carbons (including those
~136-130 Ar-C (quaternary)

bonded to the methyl and

acetyl groups).

] The three tertiary aromatic
~130-126 Ar-CH (tertiary)
carbons.

The methylene carbon,
~45 -CHz- deshielded by the adjacent

carbonyl group.

The two methyl carbons
~21 Ar-CHs (2x) o
attached to the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups. The acyl
chloride group has a highly characteristic and intense absorption band.
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Experimental Protocol: IR

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR

spectra of liquids.

 Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by
wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

o Background Scan: Perform a background scan to capture the spectrum of the ambient
environment (air), which will be automatically subtracted from the sample spectrum.

o Sample Application: Place a single drop of 2,5-Dimethylphenylacetyl chloride directly onto
the ATR crystal.

e Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to
improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm™1,

Characteristic IR Absorptions

The IR spectrum will be dominated by the intense carbonyl stretch of the acyl chloride.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1291447?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Wavenumber . . .
Intensity Assignment Rationale
(cm™?)

Characteristic
) ) stretching vibrations
~3100-3000 Medium Aromatic C-H Stretch
for sp2 C-H bonds on

the benzene ring.

Stretching vibrations
i ] ] for the sp® C-H bonds
~2950-2850 Medium Aliphatic C-H Stretch
of the methyl and

methylene groups.

This is the most
diagnostic peak. The
high frequency
(compared to ~1715
C=0 Stretch (Acyl ]
~1800 Strong, Sharp ) cm~1 for a ketone) is
Chloride)
due to the strong
electron-withdrawing
inductive effect of the

chlorine atom.[8][9]

) ) Skeletal vibrations of
~1600, ~1480 Medium-Weak Aromatic C=C Stretch )
the benzene ring.

The carbon-chlorine

stretching vibration.
~800-600 Medium-Strong C-ClI Stretch This region can

sometimes be

complex.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, offering crucial clues to its structure.

Experimental Protocol: MS
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Electron lonization (EI) is a standard technique for the analysis of relatively small, volatile
organic molecules.

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or through a gas chromatography (GC) column for separation
from any impurities.

« lonization: Bombard the sample with high-energy electrons (~70 eV). This process ejects an
electron from the molecule to form a positively charged molecular ion (Me*).[10][11]

o Fragmentation: The high energy of the molecular ion causes it to be unstable, leading to
fragmentation into smaller, charged ions and neutral radicals.

o Detection: The positively charged ions are accelerated, separated by their mass-to-charge
ratio (m/z), and detected.

Predicted Fragmentation Pattern

The fragmentation of 2,5-Dimethylphenylacetyl chloride is expected to be highly
characteristic.

e Molecular lon (Me*): The molecular ion peak should be observed at an m/z corresponding to
the molecular weight (182.65). Due to the presence of chlorine, an isotope peak at M+2 with
approximately one-third the intensity of the Me* peak is expected, corresponding to the
natural abundance of 3’Cl.

e Base Peak (Acylium lon): The most significant fragmentation pathway for acyl chlorides is
the loss of the chlorine radical (Cle) to form a very stable acylium ion, [M-CI]*. This ion is
resonance-stabilized and will likely be the base peak (most intense peak) in the spectrum.

o m/z=182-35= 147

o Further Fragmentation: The acylium ion can subsequently lose a molecule of carbon
monoxide (CO) to form a benzyl-type cation.

o m/z=147 -28 =119
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Visualization of Fragmentation Pathway

The primary fragmentation pathway can be visualized as follows:

[C10H11CIO]*
m/z = 182

Cle

[C10H110]*
m/z = 147 (Base Peak)

CO

[CoH11]*
m/z = 119

Click to download full resolution via product page

Caption: Primary EI-MS fragmentation of 2,5-Dimethylphenylacetyl chloride.

Summary of Key lons
miz

Predicted lon Significance

Isotope peak confirming the

184 [M+2]+* -
presence of one chlorine atom.
182 [M]e* Molecular ion.
Base Peak, characteristic
147 [M-CIJ* o
acylium ion.
Result of CO loss from the
119 [M-CI-COJ* o
acylium ion.
Conclusion
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The combination of NMR, IR, and MS provides a powerful and complementary analytical toolkit
for the unambiguous identification and characterization of 2,5-Dimethylphenylacetyl chloride.
The *H and 13C NMR spectra confirm the precise arrangement of atoms in the carbon skeleton.
The IR spectrum provides immediate confirmation of the critical acyl chloride functional group
via its intense C=0 stretch at a characteristic high wavenumber. Finally, mass spectrometry
confirms the molecular weight and reveals a predictable fragmentation pattern dominated by
the formation of a stable acylium ion. By following robust experimental protocols and
understanding these key spectroscopic signatures, researchers can confidently verify the
structure and purity of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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